L-Isoleucine, N-(1-nitroso-L-prolyl)-
Description
Properties
CAS No. |
88476-97-5 |
|---|---|
Molecular Formula |
C11H19N3O4 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N3O4/c1-3-7(2)9(11(16)17)12-10(15)8-5-4-6-14(8)13-18/h7-9H,3-6H2,1-2H3,(H,12,15)(H,16,17)/t7-,8-,9-/m0/s1 |
InChI Key |
OMOQFPVNEDZALY-CIUDSAMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1N=O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1N=O |
Origin of Product |
United States |
Preparation Methods
Nitrosation of L-Proline Precursors
The introduction of the nitroso group to L-proline serves as the critical first step. Nitrosation reactions typically employ sodium nitrite (NaNO₂) in acidic media, as demonstrated in analogous piperazine nitrosation protocols. For L-proline derivatives:
- Reaction Conditions :
- Mechanistic Considerations :
The secondary amine of proline reacts with nitrous acid (HNO₂) to form a diazonium intermediate, which decomposes to release nitrogen gas and yield the nitroso product. Competing pathways, such as the formation of 1,3-dinitroso byproducts, are suppressed by maintaining low temperatures and stoichiometric control.
Peptide Bond Formation with L-Isoleucine
Coupling nitroso-L-proline to L-isoleucine requires activation of the carboxyl group. Common strategies include:
Carbodiimide-Mediated Activation :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
- Procedure :
- Nitroso-L-proline (1.0 equivalent) and L-isoleucine (1.2 equivalents) are dissolved in anhydrous dimethylformamide (DMF).
- EDC (1.5 equivalents) and HOBt (1.5 equivalents) are added to activate the carboxyl group.
- The reaction proceeds at 4°C for 12–16 hours to maximize yield while minimizing nitroso group degradation.
Solid-Phase Peptide Synthesis (SPPS) :
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) resolves the target compound from byproducts. Mobile phases typically combine acetonitrile and water (0.1% TFA) in gradient elution. Retention times for nitroso-peptides are 10–12 minutes under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 282.1 [M+H]⁺ , consistent with the theoretical mass of C₁₁H₁₉N₃O₄.
Challenges in Synthesis and Stabilization
Nitroso Group Instability
The nitroso moiety is prone to dimerization (forming azoxy compounds) and reduction (yielding hydroxylamines). Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
L-Isoleucine, N-(1-nitroso-L-prolyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Isoleucine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar N-Nitroso Amino Acids
Structural and Functional Comparisons
N-Nitroso amino acids differ in their amino acid backbone and nitroso group placement. Key comparisons include:
*Estimated based on analogous compounds.
- Formation Pathways :
- Nitrosation of secondary amines (e.g., proline) by nitrite under acidic conditions (e.g., stomach pH) is a common pathway for NPRO and related compounds . L-Thioproline nitrosates 20–60 times faster than L-proline due to sulfur’s electron-donating effects .
- The branched-chain structure of L-isoleucine may influence its nitrosation kinetics compared to cyclic (proline) or sulfur-containing (thioproline) analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
